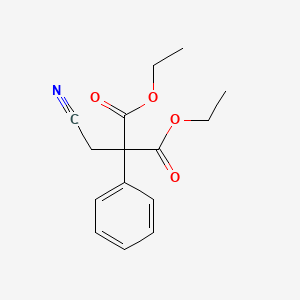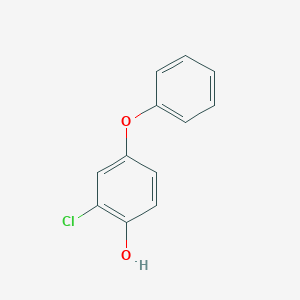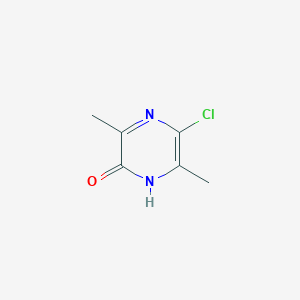
diethyl 2-(cyanomethyl)-2-phenylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
diethyl 2-(cyanomethyl)-2-phenylpropanedioate is an organic compound with a complex structure that includes a cyanomethyl group, a phenyl ring, and a propanedioic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(cyanomethyl)-2-phenylpropanedioate typically involves the reaction of cyanoacetic acid derivatives with phenyl-substituted malonic esters. One common method is the condensation of cyanoacetic acid with benzaldehyde to form the corresponding cyano-substituted intermediate, which is then esterified with diethyl malonate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and the use of catalysts can also be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
diethyl 2-(cyanomethyl)-2-phenylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
diethyl 2-(cyanomethyl)-2-phenylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(cyanomethyl)-2-phenylpropanedioate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrile group can undergo nucleophilic addition, while the ester groups can participate in esterification and transesterification reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetic acid derivatives: Compounds like cyanoacetamide and cyanoacetanilide share similar structural features and reactivity.
Malonic acid derivatives: Diethyl malonate and other malonic esters are structurally related and exhibit similar chemical behavior.
Uniqueness
diethyl 2-(cyanomethyl)-2-phenylpropanedioate is unique due to the combination of its functional groups, which provide a wide range of reactivity and applications. The presence of both a nitrile and ester groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
diethyl 2-(cyanomethyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-13(17)15(10-11-16,14(18)20-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
YPQUPBBEDDHCNC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC#N)(C1=CC=CC=C1)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CC#N)(C1=CC=CC=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1H-Imidazole](/img/structure/B1641587.png)

![7-Alpha-hydroxy-cis-oxabicyclo[3.3.0]octane-3-one](/img/structure/B1641614.png)
![7-(3,4-Dimethoxyphenyl)-5-(ethylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1641615.png)

![7-[3,5-Bis-O-[(2,4-dichlorophenyl)methyl]-2-C-methyl-beta-D-ribofuranosyl]-4-chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1641623.png)
![(2S)-N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl-glycine](/img/structure/B1641625.png)



![N-[2-[(2R,4S)-3-benzyl-2-hydroxy-1-phenyl-1,3,2-diazaphospholidin-4-yl]ethyl]aniline](/img/structure/B1641636.png)


